molecular formula C16H22O5 B13420203 (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B13420203
M. Wt: 294.34 g/mol
InChI Key: MAVVDCOXEBWTJC-IXYNUQLISA-N
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Description

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane ring, followed by the introduction of the phenylmethoxy group and the subsequent formation of the tetrahydropyran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and consistency of the final product. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular mechanisms depend on the specific context and application, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6R,7S,7aS)-6-Ethylsulfanyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
  • (2R,3AR,7R,7AR)-5-Methoxy-7-(4-methoxybenzyloxy)-2-phenyltetrahydro-3AH-[1,3]dioxolo[4,5-B]pyran
  • (3aR,5R,5aS,8aS,8bR)-2,2,5,7,7-Pentamethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran

Uniqueness

What sets (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol apart from similar compounds is its specific stereochemistry and the presence of the phenylmethoxy group

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1

InChI Key

MAVVDCOXEBWTJC-IXYNUQLISA-N

Isomeric SMILES

C[C@]1([C@H]2[C@@H](CO[C@H]1OCC3=CC=CC=C3)OC(O2)(C)C)O

Canonical SMILES

CC1(OC2COC(C(C2O1)(C)O)OCC3=CC=CC=C3)C

Origin of Product

United States

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